Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride
Brand Name: Vulcanchem
CAS No.: 125814-28-0
VCID: VC21224836
InChI: InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
SMILES: CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

CAS No.: 125814-28-0

Cat. No.: VC21224836

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride - 125814-28-0

Specification

CAS No. 125814-28-0
Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
Standard InChI Key JCXYJUMOCYVDPN-VLIAUNLRSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
SMILES CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Canonical SMILES CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Introduction

Chemical Structure and Properties

Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride is derived from L-threonine, featuring both the fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminal and a tert-butyl group protecting the hydroxyl function of threonine. Additionally, it contains the N-carboxyanhydride cyclic structure, which provides enhanced reactivity in peptide bond formation under controlled conditions. The compound maintains the (2S,3R) stereochemistry of L-threonine, which is critical for its biological functions when incorporated into peptides .

The basic structure incorporates the fluorenylmethoxycarbonyl group connected to the amino function of threonine, creating a carbamate linkage that protects the amino group during chemical manipulations. The tert-butyl group serves as a bulky protecting group for the hydroxyl function on the beta carbon of threonine, preventing undesired side reactions during peptide synthesis . The N-carboxyanhydride functionality introduces a reactive cyclic structure that facilitates controlled amino acid polymerization and peptide bond formation.

Physical Properties

The physical properties of Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride can be inferred from its related compounds. Based on available data for Fmoc-O-tert-butyl-L-threonine, we can determine several key characteristics:

PropertyValueNotes
Molecular FormulaC₂₅H₂₈N₂O₆Includes Fmoc, tert-butyl, and carboxyanhydride groups
Molecular Weight~452.5 g/molCalculated based on structural components
Optical RotationSimilar to [α]D= 16 ± 2°Based on parent compound (measured in EtOAc, c=1)
AppearanceWhite to off-white solidTypical for protected amino acid derivatives
SolubilitySoluble in DMF, DMSO, DCMLimited solubility in protic solvents

The optical rotation value indicates the compound's chirality, which is essential for maintaining the correct stereochemistry during peptide synthesis applications . The incorporation of both the Fmoc and tert-butyl protecting groups contributes to the compound's stability under basic conditions commonly used in solid-phase peptide synthesis.

Synthesis Methodologies

The synthesis of Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride typically begins with commercially available Fmoc-O-tert-butyl-L-threonine, which undergoes cyclization to form the N-carboxyanhydride structure. This process generally utilizes methods similar to those described for other N-carboxyanhydrides in the literature .

Standard Synthetic Approach

The synthesis of N-carboxyanhydrides frequently employs activation of the carboxylic acid group followed by intramolecular cyclization. Based on patent information for related compounds, a typical procedure might involve:

  • Dissolution of Fmoc-O-tert-butyl-L-threonine in an anhydrous solvent such as tetrahydrofuran (THF)

  • Addition of a cyclizing agent such as thionyl chloride or triphosgene

  • Reaction at controlled temperature (typically 40-60°C) for several hours

  • Purification through precipitation or crystallization techniques

The precise reaction conditions must be carefully controlled to prevent racemization at the alpha carbon, which would compromise the stereochemical integrity of the final product. The N-carboxyanhydride formation must also occur without disturbing the Fmoc or tert-butyl protecting groups, requiring selective reaction conditions.

Alternative Synthetic Routes

Alternative synthetic approaches may involve different cyclizing agents or reaction conditions:

Cyclizing AgentReaction ConditionsAdvantagesLimitations
TriphosgeneTHF, 0°C to RT, 2-4hHigher yields, cleaner productHighly toxic reagent
Thionyl chlorideDCM, reflux, 3-5hReadily available, less toxicSide reactions possible
Di-tert-butyl dicarbonateDMAP, THF, RT, 24hMild conditions, high stereoselectivityLower yields

These synthetic approaches must be designed to minimize racemization, which is a common challenge in the synthesis of N-carboxyanhydrides from amino acids with stereocenters . The patent literature indicates that careful control of temperature and reaction time is crucial for maintaining stereochemical purity in these syntheses .

Applications in Peptide Chemistry

Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride serves critical functions in peptide synthesis and protein engineering, offering several advantages over conventional protected amino acid derivatives.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, this compound provides enhanced reactivity compared to standard Fmoc-protected amino acids while maintaining the orthogonal protection strategy that makes Fmoc chemistry so valuable. The N-carboxyanhydride structure facilitates rapid and high-yield coupling reactions, while the tert-butyl protection of the threonine hydroxyl group ensures side-chain protection compatible with Fmoc deprotection conditions .

The compound is particularly valuable when synthesizing peptides containing multiple threonine residues, as it allows for controlled incorporation with minimal side reactions. The precise stereochemistry of the threonine residue is preserved throughout the synthesis process, which is crucial for maintaining the biological activity of the resulting peptides .

Protein Engineering Applications

In protein engineering, Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride contributes to the modification of proteins with improved stability and activity. The compound allows for site-specific incorporation of threonine residues with controlled stereochemistry, which is essential for engineering proteins with desired functional properties .

Recent research applications include:

  • Development of peptide-based drug delivery systems that leverage the hydroxyl function of threonine for conjugation to drug molecules

  • Creation of peptide mimetics with enhanced stability against proteolytic degradation

  • Design of peptides with specific secondary structures for biological applications

  • Engineering of protein interfaces with controlled hydrogen bonding properties

Research Advances and Pharmaceutical Applications

Recent Research Findings

Recent research has explored the application of Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride and related compounds in various biomedical contexts. Of particular interest is the research involving fluorinated threonine derivatives, which demonstrates how protected threonine compounds can be utilized to create peptides with altered biological properties.

Research by Goodman and colleagues has shown that the stereochemistry of threonine residues has critical impacts on the bioactivity of peptides like octreotide, underscoring the importance of stereochemically pure threonine derivatives in peptide synthesis . Similar principles apply to the use of Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride, where maintaining the correct stereochemistry is essential for the biological function of resulting peptides.

Pharmaceutical Applications

The pharmaceutical applications of Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride extend to several areas of drug development:

Application AreaExamplesBenefits
Therapeutic PeptidesSynthesis of receptor-targeting peptidesEnhanced coupling efficiency, stereochemical control
Peptide-Drug ConjugatesCreation of targeted delivery systemsControlled attachment chemistry
BioconjugationAttachment of imaging agents to peptidesSite-specific conjugation through threonine
Chemical BiologyStudy of enzyme mechanismsPrecise structural control in substrate analogs

These pharmaceutical applications leverage the compound's ability to facilitate peptide synthesis while maintaining precise control over the threonine residue's stereochemistry and side-chain reactivity .

Comparative Analysis with Related Compounds

Fmoc-O-tert-butyl-L-threonineN-carboxyanhydride represents one of several approaches to threonine incorporation in peptide synthesis. A comparative analysis with related compounds helps illustrate its specific advantages and limitations.

Comparison with Standard Protected Threonines

Standard Fmoc-O-tert-butyl-L-threonine, without the N-carboxyanhydride functionality, requires activation of the carboxylic acid during peptide coupling steps. This typically involves carbodiimide reagents or other coupling agents, which can lead to side reactions or incomplete coupling . In contrast, the N-carboxyanhydride version provides:

  • Self-activation during coupling reactions

  • Higher reaction rates and yields

  • Reduced racemization risk

  • Fewer side products

Comparison with Other Threonine Derivatives

Research on fluorinated threonine derivatives provides insight into how structural modifications to threonine compounds affect their applications in peptide chemistry. For example, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine has been used to incorporate fluorinated threonine residues into peptides, altering their physical and biological properties .

Threonine DerivativeKey FeaturesPrimary Applications
Fmoc-O-tert-butyl-L-threonineN-carboxyanhydrideSelf-activating, stereochemically definedGeneral peptide synthesis, rapid coupling
Fmoc-O-tert-butyl-L-threonineStandard protected amino acidRoutine solid-phase peptide synthesis
4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonineFluorinated side chainPeptides with altered stability and binding properties
Boc-O-tert-butyl-L-threonineAlternative N-protectionBoc-based peptide synthesis strategies

These comparisons highlight how variations in protecting groups and activating functionalities create a diverse toolkit for peptide chemists addressing different synthetic challenges .

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